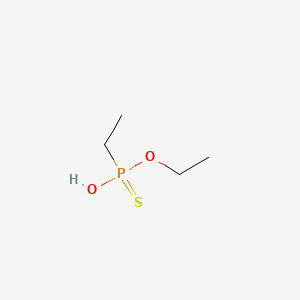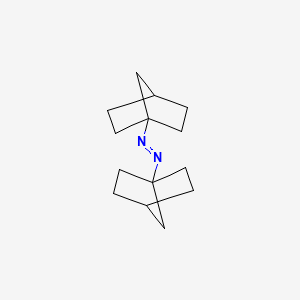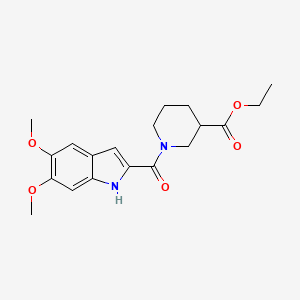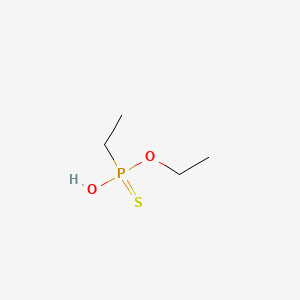![molecular formula C8H11ClFNO2 B14173547 [2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride CAS No. 37302-03-7](/img/structure/B14173547.png)
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: is a chemical compound with the molecular formula C8H11ClFNO2. It is known for its unique structure, which includes a fluoro-substituted phenyl ring and a hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C.
Formation of Intermediate: The initial reaction between 3-fluoro-4-hydroxybenzaldehyde and 2-aminoethanol forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Quaternization: The final step involves quaternization with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- [2-(3-chloro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
- [2-(3-bromo-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
- [2-(3-iodo-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
-
Uniqueness: : The presence of the fluoro group in This compound imparts unique electronic and steric properties, making it distinct from its chloro, bromo, and iodo analogs.
Propriétés
Numéro CAS |
37302-03-7 |
|---|---|
Formule moléculaire |
C8H11ClFNO2 |
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-6-3-5(8(12)4-10)1-2-7(6)11;/h1-3,8,11-12H,4,10H2;1H |
Clé InChI |
NVNHRHYUWIVJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C[NH3+])O)F)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


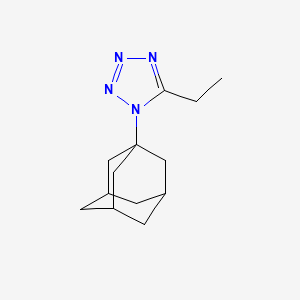

![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)


phosphane](/img/structure/B14173479.png)
![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
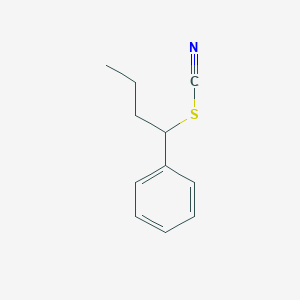
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)
